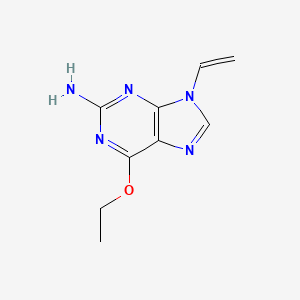![molecular formula C11H12N2O2 B11897887 Methyl 2-(6-methylimidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B11897887.png)
Methyl 2-(6-methylimidazo[1,2-a]pyridin-3-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 2-(6-metilimidazo[1,2-a]piridin-3-il)acetato de metilo es un compuesto heterocíclico que pertenece a la familia de los imidazo[1,2-a]piridinas. Estos compuestos son conocidos por sus diversas actividades biológicas y se utilizan a menudo en química medicinal para el desarrollo de agentes terapéuticos. La estructura del 2-(6-metilimidazo[1,2-a]piridin-3-il)acetato de metilo incluye un sistema de anillos imidazo-piridina fusionado con un grupo metilo en la posición 6 y un grupo funcional éster en la posición 3.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-(6-metilimidazo[1,2-a]piridin-3-il)acetato de metilo se puede lograr a través de reacciones de condensación multicomponente. Un método efectivo implica la condensación de 2-aminopiridinas con arilglioxales y ácido de Meldrum . Esta reacción generalmente procede en condiciones suaves y proporciona un alto rendimiento del producto deseado.
Métodos de producción industrial
Los métodos de producción industrial para el 2-(6-metilimidazo[1,2-a]piridin-3-il)acetato de metilo no están bien documentados en la literatura. El uso de reacciones multicomponente y reacciones de condensación en un ambiente controlado podría ampliarse para fines industriales. La clave para una producción industrial exitosa sería optimizar las condiciones de reacción para maximizar el rendimiento y minimizar el uso de reactivos peligrosos.
Análisis De Reacciones Químicas
Tipos de reacciones
El 2-(6-metilimidazo[1,2-a]piridin-3-il)acetato de metilo puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para introducir grupos funcionales adicionales o modificar los existentes.
Reducción: Las reacciones de reducción se pueden utilizar para eliminar grupos funcionales que contienen oxígeno o para reducir los dobles enlaces.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleófila o electrófila, particularmente en las posiciones adyacentes a los átomos de nitrógeno en el anillo imidazo-piridina.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Los agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio se utilizan a menudo.
Sustitución: Los reactivos como los halógenos (cloro, bromo) y los nucleófilos (aminas, tioles) se emplean comúnmente.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación podría producir ácidos carboxílicos o cetonas, mientras que las reacciones de sustitución podrían introducir varios grupos funcionales como haluros o aminas.
Aplicaciones Científicas De Investigación
El 2-(6-metilimidazo[1,2-a]piridin-3-il)acetato de metilo tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de compuestos heterocíclicos más complejos.
Industria: El compuesto se puede utilizar en el desarrollo de nuevos materiales con propiedades específicas, como una mejor estabilidad térmica o características electrónicas mejoradas.
Mecanismo De Acción
El mecanismo de acción del 2-(6-metilimidazo[1,2-a]piridin-3-il)acetato de metilo no se comprende completamente. Se cree que interactúa con varios objetivos moleculares, incluidas enzimas y receptores, a través de su sistema de anillos imidazo-piridina. Esta interacción puede modular la actividad de estos objetivos, lo que lleva a los efectos biológicos observados. Por ejemplo, se ha demostrado que algunos derivados de este compuesto inhiben enzimas específicas involucradas en la proliferación de células cancerosas .
Comparación Con Compuestos Similares
El 2-(6-metilimidazo[1,2-a]piridin-3-il)acetato de metilo se puede comparar con otros derivados de imidazo[1,2-a]piridina:
Zolpidem: Se utiliza como agente hipnótico para tratar el insomnio.
Alpidem: Investigado por sus propiedades ansiolíticas.
Ácidos imidazo[1,2-a]piridin-3-il-acéticos: Estos compuestos han mostrado un amplio espectro de actividades biológicas, incluidas propiedades antibacterianas y antifúngicas.
La singularidad del 2-(6-metilimidazo[1,2-a]piridin-3-il)acetato de metilo radica en su patrón de sustitución específico, que puede influir en su actividad biológica y reactividad química. Esto lo convierte en un compuesto valioso para la investigación y el desarrollo adicionales en varios campos científicos.
Propiedades
Fórmula molecular |
C11H12N2O2 |
|---|---|
Peso molecular |
204.22 g/mol |
Nombre IUPAC |
methyl 2-(6-methylimidazo[1,2-a]pyridin-3-yl)acetate |
InChI |
InChI=1S/C11H12N2O2/c1-8-3-4-10-12-6-9(13(10)7-8)5-11(14)15-2/h3-4,6-7H,5H2,1-2H3 |
Clave InChI |
GNCICFZSUGHBEU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN2C(=NC=C2CC(=O)OC)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-(Benzo[d][1,3]dioxol-4-yl)piperazine](/img/structure/B11897831.png)
![2-Cyclopentyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol](/img/structure/B11897836.png)

![[(4-Methoxynaphthalen-1-YL)methyl]hydrazine](/img/structure/B11897856.png)

![1-(2-Aminoethyl)-5-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11897862.png)



